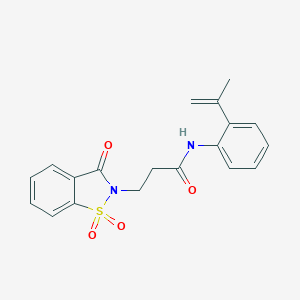![molecular formula C24H21N3O4S B301775 2-[(5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B301775.png)
2-[(5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide, also known as MPTA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPTA belongs to the class of thiazolidinediones, which are known for their anti-diabetic and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-[(5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression. PPARγ activation leads to the upregulation of genes involved in glucose and lipid metabolism, as well as the downregulation of genes involved in inflammation. 2-[(5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects:
2-[(5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to improve insulin sensitivity and glucose uptake in adipocytes, which may have implications for the treatment of diabetes. 2-[(5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 2-[(5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in immune cells.
Advantages and Limitations for Lab Experiments
2-[(5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. It has also been extensively studied for its potential applications in scientific research, making it a well-characterized compound. However, 2-[(5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide also has some limitations. It has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood. In addition, 2-[(5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide may have off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 2-[(5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide. One area of research could be the investigation of its potential applications in the treatment of diabetes and obesity. Another area of research could be the study of its effects on epigenetic modifications and chromatin structure. Additionally, the development of more potent and selective analogs of 2-[(5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide could be explored for use in scientific research.
Synthesis Methods
2-[(5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide can be synthesized using a simple and efficient method. The synthesis involves the condensation of 4-methoxyphenyl hydrazine and 3-methylbenzoyl chloride to form the intermediate compound, which is then reacted with thiosemicarbazide to produce 2-[(5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide. The final compound is obtained in high yield and purity, making it suitable for use in scientific research.
Scientific Research Applications
2-[(5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 2-[(5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide has been used in various studies to investigate its effects on different biological systems, including cancer cells, adipocytes, and immune cells. It has also been used as a tool to study the role of thiazolidinediones in regulating gene expression and cellular signaling pathways.
properties
Product Name |
2-[(5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide |
|---|---|
Molecular Formula |
C24H21N3O4S |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-[(5E)-5-[[1-(4-methoxyphenyl)pyrrol-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C24H21N3O4S/c1-16-5-3-6-17(13-16)25-22(28)15-27-23(29)21(32-24(27)30)14-19-7-4-12-26(19)18-8-10-20(31-2)11-9-18/h3-14H,15H2,1-2H3,(H,25,28)/b21-14+ |
InChI Key |
VERWEBZLEDZJBI-KGENOOAVSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CN3C4=CC=C(C=C4)OC)/SC2=O |
SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)OC)SC2=O |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)OC)SC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-4-{4-[(3-chlorobenzyl)oxy]-3-ethoxy-5-iodophenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301693.png)
![6-Amino-4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301694.png)
![6-Amino-4-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301695.png)
![2-amino-4-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxy-5-iodophenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B301697.png)


![N-[2-(phenylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B301702.png)
![N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B301703.png)
![2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide](/img/structure/B301707.png)
![4-({[3,4-Dimethyl(phenylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B301709.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B301711.png)
![2-[2-methoxy(phenylsulfonyl)anilino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B301713.png)
![Ethyl 2-({[3-methoxy(phenylsulfonyl)anilino]acetyl}amino)benzoate](/img/structure/B301714.png)
![2-[2,5-dimethoxy(phenylsulfonyl)anilino]-N-(4-iodophenyl)acetamide](/img/structure/B301715.png)